N4,N4-dimethyl-2'-deoxycytidine
Overview
Description
N4,N4-dimethyl-2’-deoxycytidine: is a modified nucleoside analog, structurally derived from 2’-deoxycytidine. It features two methyl groups attached to the nitrogen atom at the fourth position of the cytosine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of N4,N4-dimethyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N4,N4-dimethyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The methyl groups on the nitrogen atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various N4-substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry: N4,N4-dimethyl-2’-deoxycytidine is used as a building block in the synthesis of modified oligonucleotides, which are essential for studying DNA-protein interactions and developing new therapeutic agents .
Biology: In molecular biology, this compound is utilized in the study of DNA methylation and its effects on gene expression. It serves as a model compound for understanding the role of methylated nucleosides in epigenetic regulation .
Medicine: N4,N4-dimethyl-2’-deoxycytidine has shown potential in antiviral and anticancer research. It inhibits viral replication and induces apoptosis in cancer cells, making it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside analog-based therapies. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.
Mechanism of Action
N4,N4-dimethyl-2’-deoxycytidine exerts its effects primarily through incorporation into DNA, where it disrupts normal DNA synthesis and function. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the inhibition of viral replication and induction of apoptosis in cancer cells . The methyl groups on the nitrogen atom enhance its binding affinity to these molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
2’-Deoxycytidine: The parent compound, lacking the methyl groups on the nitrogen atom.
N4-methyl-2’-deoxycytidine: A similar compound with a single methyl group on the nitrogen atom.
N4-acetyl-2’-deoxycytidine: Another derivative with an acetyl group instead of methyl groups.
Uniqueness: N4,N4-dimethyl-2’-deoxycytidine is unique due to the presence of two methyl groups on the nitrogen atom, which significantly alters its chemical and biological properties. This modification enhances its stability and binding affinity to molecular targets, making it more effective in inhibiting viral replication and inducing apoptosis compared to its analogs .
Properties
IUPAC Name |
4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNEMUWMUKEGM-QXFUBDJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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